molecular formula C16H22N6O2 B2459234 1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034502-70-8

1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B2459234
M. Wt: 330.392
InChI Key: GGKKLDJCXBCUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Several studies have focused on the synthesis of novel heterocyclic compounds that incorporate similar structural motifs. For instance, Abdel‐Aziz et al. (2008) described the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine, and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives that incorporate a thiazolo[3,2‐a]benzimidazole moiety. These compounds showed moderate antibacterial and antifungal activities, highlighting the potential of structurally related compounds in antimicrobial research (Abdel‐Aziz et al., 2008).

Antimicrobial Activity

Compounds with similar structural frameworks have been synthesized and evaluated for their antimicrobial activity. Salimon et al. (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, which was found to have significant antimicrobial activity. This study suggests the potential for structurally related compounds to serve as bases for developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Exploration of Optical Properties

Research on structurally similar compounds has also extended into the exploration of their optical properties. Palion-Gazda et al. (2019) investigated the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups. The study provided insights into how modifications in the chemical structure, such as the incorporation of dimethylamino or piperidine groups, can influence thermal, redox, UV–Vis absorption, and emission properties of the compounds (Palion-Gazda et al., 2019).

properties

IUPAC Name

1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-20(2)15-16(18-8-7-17-15)24-13-5-3-9-21(11-13)14(23)12-22-10-4-6-19-22/h4,6-8,10,13H,3,5,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKKLDJCXBCUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

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